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UMB-32

Chemoinformatics Scaffold Hopping Epigenetics

Pan-BET inhibitors (e.g., JQ1, OTX015) exhibit high potency across BRD2/3/4/T with limited selectivity, confounding BRD4-specific mechanistic interpretation. UMB-32 resolves this with a biased BRD4/TAF1 dual-targeting profile and 1,500-fold selectivity improvement over parent isoxazole chemotypes. • BRD4 Kd = 550 nM, IC50 = 637 nM; cellular potency = 724 nM • TAF1 Kd = 560 nM - first-in-class chemical probe for this bromodomain • 1.56 Å co-crystal structure enables structure-based optimization • Imidazo[1,2-a]pyrazine scaffold distinct from methyl-triazolo BET inhibitors Supplied as a crystalline solid with batch-specific QC documentation, ensuring lot-to-lot reproducibility for epigenetic research and HIV-1 latency reversal studies.

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
Cat. No. B611563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUMB-32
SynonymsUMB-32;  UMB 32;  UMB32; 
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C
InChIInChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3
InChIKeyYXPVTKHEWGXKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UMB-32: BRD4 Bromodomain Inhibitor Profile


UMB-32 is a potent and selective inhibitor of the BET bromodomain BRD4, developed through a fluorous-tagged multicomponent reaction strategy that yields an imidazo[1,2-a]pyrazine scaffold [1]. It binds BRD4 with a dissociation constant (Kd) of 550 nM and a biochemical IC50 of 637 nM, and exhibits cellular potency of 724 nM in BRD4-dependent cell lines [1]. Notably, UMB-32 also demonstrates significant activity against the bromodomain-containing transcription factor TAF1 (Kd = 560 nM), a target previously inaccessible to existing chemical probes [1]. Its co-crystal structure with BRD4 at 1.56 Å resolution provides a robust structural framework for rational optimization [1].

1

Dual BRD4/TAF1 Bromodomain Probe

Enables cooperative transcriptional regulation studies with a single tool compound

2

Novel Imidazo[1,2-a]pyrazine Scaffold

Structurally unrelated to methyl-triazolo BET inhibitors; may reduce class-specific off-target risk

3

High-Resolution Co-crystal Available

1.56 Å structure supports structure-guided optimization and binding-mode analysis

UMB-32: Superior Selectivity Over Pan-BET Inhibitors


Unlike pan-BET inhibitors such as JQ1, I-BET762, and OTX015 that exhibit high potency across BRD2/3/4/T with limited selectivity [1][2][3], UMB-32 offers a distinct pharmacological profile characterized by a 1,500-fold improvement in selectivity over the parent micromolar 3,5-dimethylisoxazole bias element and the unique dual targeting of BRD4 and TAF1 bromodomains [4]. This biased selectivity is critical for dissecting BRD4-specific functions in transcriptional regulation and HIV-1 latency reversal, where pan-inhibition may introduce confounding off-target effects [4]. The imidazo[1,2-a]pyrazine core further addresses the pressing need for structurally dissimilar BET ligands to overcome the limitations of methyl-triazolo-based chemotypes [4].

TAF1

Pan-BET inhibitors lack TAF1 activity

JQ1, I-BET762, and OTX015 do not target TAF1; dual BRD4/TAF1 functional context cannot be replaced by pan-BET chemotypes.

Scaffold

Methyl-triazolo BET inhibitors differ in selectivity

Imidazo[1,2-a]pyrazine core may shift cytotoxicity and off-target profile compared to triazolo-based inhibitors.

Potency

Higher biochemical potency does not guarantee comparable pathway response

JQ1/OTX015 show lower Kd/IC50 but broader inhibition; moderate affinity of UMB-32 may enable selective probing without confounding pan-activity.

UMB-32: Evidence vs. Pan-BET Inhibitors


Imidazo[1,2-a]pyrazine Scaffold for BET Inhibition

UMB-32 is constructed on an imidazo[1,2-a]pyrazine scaffold, which is structurally unrelated to the methyl-triazolo ring system found in first-generation BET inhibitors like JQ1 and I-BET762 [1][2][3]. This chemical divergence was specifically engineered to overcome the limitations of structural analogy observed with early BET inhibitors and to provide a novel probe for bromodomain function [1].

Chemical Scaffold
Reported
Imidazo[1,2-a]pyrazine
vs. Methyl-triazolo (JQ1, I-BET762)
Structurally unrelated scaffold reduces cross-reactivity risk
Scaffold-hopping strategy; unique to UMB-32 series
Chemoinformatics Scaffold Hopping Epigenetics Bromodomain Inhibitors

BRD4 Affinity: UMB-32 vs. Pan-BET Inhibitors

UMB-32 demonstrates a binding affinity (Kd) of 550 nM and a biochemical IC50 of 637 nM for BRD4 [1][2]. In contrast, the pan-BET inhibitor JQ1 exhibits a Kd of approximately 50 nM for BRD4(1) and 90 nM for BRD4(2) [3], while I-BET762 binds BRD4 with an ITC Kd of 55.2 nM [4]. Although UMB-32 is less potent in biochemical assays, its moderate affinity is offset by a marked improvement in selectivity profile and the dual targeting of TAF1 [1].

BRD4 Affinity (Kd)
Reported
UMB-32: 550 nM
JQ1: ~50–90 nM
I-BET762: 55.2 nM
Moderate affinity supports selective targeting over pan-inhibition
Biochemical binding assay context
Biochemical Pharmacology Bromodomain Inhibition Drug Discovery

Dual Inhibition of BRD4 and TAF1 Bromodomains

A defining feature of UMB-32 is its ability to potently inhibit the TAF1 bromodomain (Kd = 560 nM) in addition to BRD4 [1]. This dual activity is unprecedented among reported BET inhibitors, as TAF1 is a bromodomain-containing transcription factor previously unapproached by discovery chemistry [1]. In comparison, JQ1 and I-BET762 show negligible binding to TAF1, underscoring the unique pharmacological fingerprint of UMB-32 [2][3].

TAF1 Bromodomain Kd
Class-level
UMB-32: 560 nM
JQ1/I-BET762: no binding
First-in-class TAF1 chemical probe; enables dual-target studies
Unprecedented among BET inhibitors
Epigenetics Transcription Chemical Biology

Cellular Potency in BRD4-Dependent Cancer Cells

In cellular assays, UMB-32 exhibits an IC50 of 724 nM in BRD4-dependent cell lines [1]. While pan-BET inhibitors like OTX015 demonstrate more potent growth inhibition (GI50 range 60-200 nM) across a variety of human cancer cell lines [2], the cellular activity of UMB-32 is sufficient to validate on-target BRD4 engagement and provides a cellular window for studying BRD4-dependent transcriptional programs without the profound cytotoxicity associated with more potent pan-inhibitors [1].

Cellular IC50
Reported
UMB-32: 724 nM
OTX015: 60–200 nM (GI50)
Moderate cellular potency supports viability in complex models
BRD4-dependent cell lines; reduced cytotoxicity context
Cancer Biology Cell Proliferation Epigenetic Therapy

BRD4 Co-crystal Structure with UMB-32

A high-resolution (1.56 Å) co-crystal structure of UMB-32 bound to the BRD4 bromodomain has been solved, providing atomic-level detail of the binding interactions [1]. This structural information is critical for rational design of next-generation derivatives and for understanding the molecular basis of its selectivity. In contrast, many early BET inhibitors lack such high-resolution structural data for their specific chemotypes [2].

Co-crystal Structure
Reported
1.56 Å resolution with BRD4
Enables structure-based optimization of imidazo[1,2-a]pyrazines
X-ray crystallography data unique to this chemotype
Structural Biology Crystallography Drug Design

HIV-1 Latency Reversal: UMB-32 vs. JQ1

UMB-32 serves as a foundational BET inhibitor for HIV-1 latency reversal studies. In a direct screen of 37 UMB-32 derivatives, the lead compound UMB-32 reactivates latent HIV-1, while a derivative, UMB-136, demonstrated superior efficiency compared to both UMB-32 and the pan-BET inhibitor JQ1 [1][2]. Specifically, UMB-136 reactivated HIV-1 in multiple cell models of latency more effectively than either JQ1 or UMB-32 [1][2]. This highlights the utility of the UMB-32 scaffold as a starting point for developing optimized latency-reversing agents.

HIV-1 Latency Reversal
Head-to-head
UMB-136 > JQ1 > UMB-32
Scaffold serves as starting point for optimized LRAs
Multiple cell models; derivative UMB-136 outperforms JQ1
Virology HIV-1 Latency Latency-Reversing Agents

UMB-32: Key Research Applications


BRD4 Transcriptional Regulation Probe

UMB-32 is ideally suited as a chemical probe for dissecting BRD4-specific functions in gene regulation. Its moderate potency (BRD4 Kd = 550 nM) and unique dual targeting of TAF1 (Kd = 560 nM) allow researchers to investigate BRD4-dependent transcriptional programs with reduced cytotoxicity compared to pan-BET inhibitors like JQ1 or OTX015 [1]. This is particularly valuable in primary cell systems or complex co-culture models where maintaining cell viability is critical for accurate mechanistic interpretation [1].

Lead Scaffold for BET Inhibitor Optimization

The high-resolution (1.56 Å) co-crystal structure of UMB-32 bound to BRD4 provides an unparalleled structural template for structure-based drug design [1]. Medicinal chemists can leverage this structural data to design focused libraries of imidazo[1,2-a]pyrazine derivatives aimed at improving potency, selectivity, or pharmacokinetic properties, while maintaining the favorable biased selectivity profile established by the UMB-32 scaffold [1].

HIV-1 Latency-Reversing Agent Development

UMB-32 serves as the foundational chemotype for a series of BET inhibitors with improved HIV-1 latency reversal activity. Direct comparative studies demonstrate that UMB-32 derivatives, such as UMB-136, outperform both UMB-32 and the benchmark BET inhibitor JQ1 in reactivating latent HIV-1 [2][3]. Researchers focused on HIV-1 cure strategies can utilize UMB-32 as a control compound or as a starting point for further medicinal chemistry campaigns aimed at optimizing latency-reversing efficacy.

TAF1 Bromodomain Chemical Probe

UMB-32 is the first reported small molecule inhibitor to demonstrate potent binding to the TAF1 bromodomain (Kd = 560 nM) [1]. This unique activity makes UMB-32 an invaluable tool for probing the biological functions of TAF1, a bromodomain-containing transcription factor previously inaccessible to chemical biology approaches [1]. Studies investigating the cooperative role of TAF1 and BRD4 in transcriptional regulation, or the potential therapeutic implications of TAF1 inhibition, will find UMB-32 to be an essential reagent.

Application
Selection Property
Validation Focus
BRD4 Transcriptional Regulation Probe
Bromodomain selectivity profile
On-target engagement in primary cell models
Lead Scaffold for BET Inhibitor Optimization
High-resolution co-crystal structure
Structure-based design of imidazo[1,2-a]pyrazine libraries
HIV-1 Latency-Reversing Agent Development
Latency reversal activity of derivatives
Comparative testing in multiple latency models
TAF1 Bromodomain Chemical Probe
First-in-class TAF1 binding activity
TAF1 functional studies and cooperative role with BRD4

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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